Dhaptp

Description

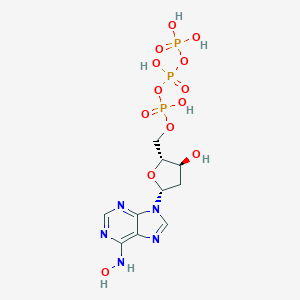

Structure

3D Structure

Properties

CAS No. |

101212-53-7 |

|---|---|

Molecular Formula |

C10H16N5O13P3 |

Molecular Weight |

507.18 g/mol |

IUPAC Name |

[(2R,3S,5R)-3-hydroxy-5-[6-(hydroxyamino)purin-9-yl]oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3/c16-5-1-7(15-4-13-8-9(14-17)11-3-12-10(8)15)26-6(5)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-7,16-17H,1-2H2,(H,21,22)(H,23,24)(H,11,12,14)(H2,18,19,20)/t5-,6+,7+/m0/s1 |

InChI Key |

ZARICQQUEGTEEV-RRKCRQDMSA-N |

SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Synonyms |

6-N-hydroxylaminopurine deoxynucleoside triphosphate dHAPTP |

Origin of Product |

United States |

Biochemical Synthesis and Precursor Pathways of Dhaptp

Enzymatic and Chemical Synthetic Methodologies for dHAPTP

The nucleotide analogue 6-N-hydroxylaminopurine deoxynucleoside triphosphate (this compound) can be synthesized through a procedure that combines both enzymatic and chemical reagents. slu.se This dual approach allows for the controlled generation of this complex molecule.

This compound has been successfully synthesized from 6-chloropurine (B14466) deoxyribose. slu.se This synthesis involves a previously described method with slight modifications, followed by purification using successive column chromatography steps, such as Hypersil SAX 5 µ HPLC and HiTrap desalting columns. Approximately 10 µmol of this compound can be obtained and stored at –20°C. slu.se Similarly, this compound has also been synthesized from 6-chloropurine using a procedure that combines enzymatic and chemical steps.

In Vivo Formation Pathways of Hydroxylaminopurine (HAP) and its Conversion to this compound

Hydroxylaminopurine (HAP), a base analogue of adenine (B156593), can arise in vivo through the hydroxylation of adenine. rsc.orgctdbase.org HAP is subsequently converted in cells to its corresponding deoxyribonucleotide triphosphate, this compound, which can then be incorporated into DNA by replicative polymerases. This conversion pathway is critical as HAP-induced mutation rates are influenced by HAP uptake and its subsequent metabolism, including its conversion to this compound via salvage and de novo nucleotide synthesis pathways. The activation of HAP to this compound most likely utilizes the pathway involved in the conversion of adenine. rsc.orgctdbase.orgnih.gov

The in vivo formation and activation of HAP to this compound are intimately linked with the broader purine (B94841) metabolism, particularly the pathways involving adenine and inosine (B1671953) monophosphate (IMP). IMP is recognized as the first nucleotide formed during the de novo synthesis of purine nucleotides. nih.govontosight.ai From IMP, pathways diverge to synthesize other purine nucleotides, including adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.gov HAP activation to this compound is thought to largely follow the adenine conversion pathway. rsc.orgctdbase.orgnih.gov Moreover, IMP, AMP, and GMP can also be generated through the salvage pathway by direct activation of their respective bases (hypoxanthine, adenine, and guanine) via phosphoribosyl transferases. rsc.orgctdbase.org A block in the conversion of IMP into AMP can lead to hypersensitivity of yeast cells to the mutagenic effects of HAP. ontosight.ai

Several enzymes involved in general nucleotide metabolism are implicated in the activation pathways of HAP to this compound:

Ribonucleotide Reductase (RNR): This enzyme complex is responsible for the synthesis of deoxyribonucleotides from their corresponding ribonucleotide diphosphates. slu.se While not directly stated to activate HAP, if HAP is first converted to a ribonucleoside diphosphate (B83284) (e.g., hydroxylaminopurine diphosphate, HAPDP), RNR would be essential for converting it to the deoxyribonucleoside diphosphate form (dHAPDP), a necessary step towards this compound.

Ynk1p (Nucleoside Diphosphate Kinase): In Saccharomyces cerevisiae, Ynk1p is a nucleoside diphosphate kinase (NDPK) that plays a major role in synthesizing nucleoside triphosphates (other than ATP) by transferring gamma phosphates from nucleoside triphosphates to nucleoside diphosphates. nih.govchembase.cnplos.org This enzymatic activity would be crucial for the final phosphorylation steps in converting dHAP-monophosphate or dHAP-diphosphate into this compound. For example, Ynk1p is known to phosphorylate dUDP to dUTP. slu.se

Adenylosuccinate Synthetase: This enzyme is a key component of the purine biosynthesis pathway, catalyzing the GTP-dependent conversion of IMP and aspartic acid to adenylosuccinate, a direct precursor to AMP. Given that HAP activation to this compound is believed to utilize the adenine conversion pathway, rsc.orgctdbase.orgnih.gov Adenylosuccinate Synthetase's role in the synthesis of adenine nucleotides suggests an indirect, yet significant, connection to the metabolic fate of HAP. Its activity in the adenine biosynthesis pathway can influence the cellular purine pool, thereby affecting the balance and potential incorporation of HAP and its derivatives. ontosight.ai

Mechanisms of Dhaptp Biochemical Interaction and Mutagenesis

Ambiguous Base-Pairing Characteristics in DNA Synthesis

dHAPTP acts as a potent universal base analog mutagen due to its ambiguous base-pairing capacity uni.lu. This ambiguity arises from its ability to exist in different tautomeric forms. In its amine state, this compound forms two hydrogen bonds with thymine (B56734) (T), while in its imine state, it can establish two hydrogen bonds with cytosine (C) uni.lu. This dual pairing capability allows this compound to misincorporate into the DNA strand, leading to errors in the genetic code.

Consistent with its ambiguous base-pairing characteristics, this compound has been shown to replace both canonical deoxynucleoside triphosphates, dATP and dGTP, during in vitro DNA synthesis uni.luchembase.cn. This substitution occurs because this compound can mimic the hydrogen bonding patterns of both adenine (B156593) (when pairing with T) and guanine (B1146940) (when pairing with C), thereby deceiving the DNA replication machinery. The mechanism of 6-N-hydroxylaminopurine (HAP) mutagenesis is hypothesized to be due to its in vivo conversion to this compound, which then ambiguously incorporates into DNA during replication chembase.cn.

The ambiguous base-pairing of this compound is the molecular basis for the induction of specific transversion mutations, namely C-T and T-C transversions. Transversion mutations involve the interchange of a purine (B94841) base for a pyrimidine (B1678525) base, or vice versa nih.govaps.org.

When this compound, a purine analog, is incorporated into a newly synthesized DNA strand:

If this compound is incorporated opposite a template thymine (T) due to its amine tautomeric form (mimicking adenine), and during a subsequent round of replication, it mispairs with cytosine (C) via its imine tautomeric form, this leads to a T-C transversion mutation in the daughter strand.

Conversely, if this compound is incorporated opposite a template cytosine (C) due to its imine tautomeric form (mimicking guanine), and in a subsequent replication cycle, it mispairs with thymine (T) via its amine tautomeric form, this results in a C-T transversion mutation.

These transversion events are a direct consequence of this compound's capacity to ambivalently pair with both pyrimidines, T and C, thereby disrupting the fidelity of DNA replication.

Substitution of Canonical Deoxynucleoside Triphosphates (dATP, dGTP)

Interaction with DNA Polymerases and Replication Fidelity

DNA polymerases are central to maintaining the high fidelity of DNA replication by accurately selecting and incorporating deoxynucleoside triphosphates (dNTPs) that adhere to Watson-Crick base-pairing rules researchgate.netresearchgate.netscispace.com. The interaction of this compound with these enzymes is crucial in understanding its mutagenic effects.

Different DNA polymerases exhibit varying capacities to distinguish this compound from the canonical dNTPs chembase.cn. High-fidelity DNA polymerases employ sophisticated mechanisms to prevent incorrect nucleotide insertion, including sensing the proper geometry of the correct base pair, slowing down catalysis in the event of a mismatch, and partitioning mismatched primers to their exonuclease active sites for removal. For instance, while some enzymes like the Mj0226 protein (a hypoxanthine/xanthine dNTP pyrophosphatase) can hydrolyze other non-canonical nucleotides, they show no activity with this compound, suggesting a mechanism of discrimination against this specific analog. This differential discrimination capacity among polymerases influences the frequency and spectrum of mutations induced by this compound.

While research indicates that different DNA polymerases possess varying abilities to discriminate against this compound, specific quantitative data detailing the discrimination factors or relative efficiencies for a broad range of polymerases are not consistently available in the current literature for direct tabular representation. Generally, polymerases achieve fidelity by a combination of nucleotide selectivity and proofreading.

In vitro studies have demonstrated that this compound can be incorporated into DNA by various DNA polymerases uni.luchembase.cn. This incorporation is a direct consequence of its ability to substitute for dATP and dGTP. Replicative DNA polymerases, such as DNA polymerase δ and DNA polymerase ε, are known to incorporate this compound into the growing DNA strand. This incorporation event is a key step in the mutagenic pathway initiated by this compound.

Similar to discrimination capacities, while the incorporation of this compound by DNA polymerases in vitro is well-established qualitatively, detailed quantitative data (e.g., precise incorporation rates or efficiencies relative to natural dNTPs for various polymerases) that would allow for a comprehensive data table are not consistently reported in the general literature. The qualitative finding is that this compound can indeed be incorporated.

Differential Capacities of Various DNA Polymerases to Discriminate this compound

Consequences of this compound Incorporation on Genomic Integrity

The incorporation of this compound into DNA has significant and detrimental consequences for genomic integrity. HAP incorporations are known to be highly mutagenic uni.luresearchgate.net. The presence of this compound in the DNA can lead to clastogenic effects, which are chromosomal aberrations resulting from DNA breakage uni.lu.

Mutagenic contaminants within the deoxynucleoside triphosphate (dNTP) pools, such as this compound, contribute to elevated mutation rates and can induce chromosome instability researchgate.net. The maintenance of balanced and accurate cellular nucleotide pools is therefore critical for preserving the integrity of the genome. Cells possess intricate protective mechanisms to counteract the mutagenic and inhibitory effects of compounds like HAP, suggesting that such base analogs might naturally occur as contaminants within the dNTP pools uni.luresearchgate.net. Failure to repair DNA damage, including the misincorporation of incorrect nucleotides like this compound, poses a severe threat to genomic integrity, potentially leading to genomic instability, increased risk of cancer, and ultimately, cell death.

Cellular Regulation and Detoxification Pathways of Dhaptp

Genetic Regulation of dHAPTP Metabolism and Resistance

Replication Fork Reactivation Mechanisms in Response to HAP Exposure (priA mutants)

Exposure to 6-N-hydroxylaminopurine (HAP), a base analogue, can induce DNA damage and lead to the collapse of replication forks nih.govecmdb.ca. The ability of cells to reactivate stalled or collapsed replication forks is critical for survival in the presence of such damaging agents ecmdb.ca.

The priA gene product, known as PriA protein, plays a central role in this process. PriA functions as a DNA-binding protein and a 3'→5' DNA helicase, essential for the reactivation of replication forks ecmdb.cachembase.cn. Its mechanism involves the recognition of D-loops, which are initial structures formed through RecA- and RecBCD-mediated strand invasion of sister duplex DNA ecmdb.ca. Upon binding to the D-loop, PriA facilitates the formation of a complex with PriB and DnaT, which is crucial for the assembly of the primosome and subsequent replication fork reactivation ecmdb.ca.

The importance of PriA in mitigating HAP-induced toxicity is underscored by studies involving Escherichia coli mutants. Double mutants lacking both moa (a gene involved in HAP detoxification) and priA exhibit extreme sensitivity to HAP, demonstrating a significantly lower minimum inhibitory concentration (MIC) compared to single moa mutants. This indicates that replication restart mechanisms, particularly those involving PriA, are vital for cellular survival when exposed to HAP ecmdb.ca.

Furthermore, research has shown that inactivating the endonuclease V gene (nfi) can rescue the HAP-sensitive phenotype observed in replication fork reactivation mutants. This suggests that the lethal effects of HAP may arise from an increase in double-strand breaks, which are generated when replication forks encounter DNA that has been incised by endonuclease V due to the presence of HAP ecmdb.ca. Replication fork arrest can also lead to replication fork reversal (RFR), a process that involves the annealing of nascent leading and lagging strands to form a Holliday junction. In priA mutants, spontaneously arrested replication forks can persist due to the impairment of the primary replication restart pathway.

Table 1: Minimum Inhibitory Concentrations (MIC) of HAP in Escherichia coli Mutants

| Strain Type | MIC of HAP (µg/ml) |

| moa | 15 |

| moa priA | < 2 |

| moeA recA | < 2 |

| moeA ruvC | ~ 4 |

| Data adapted from ecmdb.ca. |

Cellular Defense Systems Against Base Analogues

Cells possess sophisticated defense systems to counteract the detrimental effects of base analogues like this compound, which can act as potent antimetabolites and mutagens nih.gov. These systems are crucial for maintaining genomic stability and include enzymes involved in nucleotide metabolism and DNA repair.

A key enzymatic defense mechanism involves pyrophosphatases that "cleanse" the nucleotide precursor pool. Human inosine (B1671953) triphosphate pyrophosphatase (ITPA) is a prominent example. ITPA hydrolyzes non-canonical purine (B94841) nucleotides, including inosine triphosphate (ITP), deoxyinosine triphosphate (dITP), xanthosine (B1684192) 5'-triphosphate (XTP), and specifically this compound, into their corresponding monophosphate derivatives uni.lunih.gov. This hydrolysis prevents the erroneous incorporation of these aberrant nucleotides into newly synthesized DNA and RNA, thereby averting chromosomal lesions and maintaining genomic integrity uni.lu. Studies have indicated that impaired or absent ITPA activity can potentiate DNA damage resulting from the misincorporation of this compound nih.gov.

Another protective mechanism is provided by the mitochondrial Amidoxime Reducing Component (mARC) system, which comprises mARC1 and mARC2 isoforms. This enzyme system is capable of reductively detoxifying N-hydroxylated nucleobases and nucleosides, such as HAP and its nucleoside form (HAPR). By converting these toxic N-hydroxylated base analogues back to their correct purine or pyrimidine (B1678525) counterparts, mARC proteins contribute to safeguarding cellular DNA from misincorporation during replication.

The broader cellular defense against base analogues also encompasses enzymes like MutT and dUTPase, which sanitize the nucleotide precursor pool by removing aberrant nucleotides such as 8-oxo-dGTP and dUTP, respectively, preventing their integration into DNA nih.gov.

Nucleotide Pool Homeostasis Maintenance

The enzymatic hydrolysis of non-canonical nucleotides is a primary strategy for maintaining this homeostasis. As mentioned, ITPA plays a critical role by specifically hydrolyzing this compound, along with other non-canonical purine triphosphates such as ITP and XTP, to their monophosphate forms uni.lunih.gov. This action effectively removes these potentially harmful analogues from the nucleotide precursor pool, thereby preventing their incorporation into DNA and RNA and mitigating the risk of chromosomal lesions uni.lu. A deficiency in ITPA activity has been directly linked to increased DNA damage due to the misincorporation of this compound nih.gov.

The broader concept of nucleotide pool cleansing is exemplified by other pyrophosphatases that act on different aberrant nucleotides, ensuring that only canonical nucleotides are readily available for DNA synthesis nih.gov. This intricate network of enzymes collectively safeguards the fidelity of genetic information by maintaining a balanced and "clean" nucleotide pool.

Molecular and Cellular Research Applications of Dhaptp

dHAPTP as a Probe for Studying DNA Replication Mechanisms

This compound is extensively employed as a probe to elucidate the intricacies of DNA replication. This nucleotide analogue exhibits ambiguous base-pairing properties, allowing it to substitute both deoxyadenosine (B7792050) triphosphate (dATP) and deoxyguanosine triphosphate (dGTP) during DNA synthesis nih.gov. Studies have shown that different DNA polymerases possess varying capacities to discriminate between this compound and canonical deoxynucleoside triphosphates nih.gov. The incorporation of this compound into DNA by replicative polymerases is a key mechanism underlying its mutagenic effects plos.orgplos.org.

Investigation of DNA Polymerase Fidelity and Mutagenesis Processes

The ambiguous base-pairing of this compound renders it highly mutagenic, as DNA polymerases can incorporate it opposite either thymine (B56734) (T) or cytosine (C) . This misincorporation leads to specific transition mutations, namely A-T to G-C and G-C to A-T plos.org. Research in Saccharomyces cerevisiae has demonstrated that HAP-induced mutagenesis is elevated in strains with impaired proofreading activity of replicative DNA polymerases nih.gov. The fidelity of DNA polymerases, defined by their ability to accurately select and insert the correct nucleoside triphosphate and to proofread errors, is crucial for maintaining genomic integrity during replication nih.govneb-online.dethermofisher.com. This compound serves as an effective tool to challenge this fidelity and observe the resulting mutagenic outcomes.

This compound in the Study of Nucleotide Pool Dynamics and Regulation

The conversion of 6-hydroxylaminopurine (HAP) to this compound occurs through both salvage and de novo nucleotide synthesis pathways, highlighting its integration into cellular metabolism plos.orgnih.govresearchgate.net. A critical enzyme in preventing the accumulation of non-canonical nucleotides like this compound is inosine (B1671953) triphosphate pyrophosphatase (ITPA), also known as HAM1 in yeast and RdgB in Escherichia coli. This enzyme hydrolyzes such analogues, thereby safeguarding the nucleotide pool plos.orgnih.govplos.orgnih.govumaryland.edupathbank.orgmedchemexpress.compatsnap.com. Disruption of the ITPA/HAM1 gene leads to increased this compound accumulation within the precursor pool and a subsequent elevation in mutagenesis plos.orgresearchgate.netmdpi.com. Maintaining an optimal balance of the deoxyribonucleoside triphosphate (dNTP) pool is paramount for genomic stability and the proper functioning of DNA polymerases nih.gov.

Modeling Purine (B94841) Analogue Toxicity in Model Organisms (e.g., Saccharomyces cerevisiae, Escherichia coli)

This compound, as a synthetic adenine (B156593) analogue, is widely used to model and study purine analogue toxicity in various model organisms. Genome-wide screens conducted in Saccharomyces cerevisiae and Escherichia coli have successfully identified genes that confer sensitivity to mutagenic base analogues such as HAP nih.govresearchgate.net. In yeast, the inactivation of genes involved in the de novo purine biosynthesis pathway can lead to increased sensitivity to HAP . Conversely, the overexpression of genes like HAM1 (encoding ITPase) and DUT1 in S. cerevisiae has been shown to confer resistance to HAP, underscoring their role in detoxification mechanisms plos.orgnih.gov. Exposure to HAP is known to induce severe genotoxic stress, including chromosomal fragmentation and mutagenesis, in various cell types plos.org.

Table 1: Genes Affecting HAP Sensitivity in Saccharomyces cerevisiae

| Gene Name | Function/Role | Effect on HAP Sensitivity (Deletion/Inactivation) | Effect on HAP Resistance (Overexpression) | Source |

| HAM1 | Inosine triphosphate pyrophosphatase (ITPase) | Drastically elevated mutagenesis researchgate.net | Confers resistance plos.orgnih.gov | plos.orgnih.govresearchgate.net |

| DUT1 | dUTP pyrophosphatase (broad specificity) | No increased sensitivity for heterozygote nih.gov | Confers resistance plos.org | plos.orgnih.gov |

| LOG1 | Involved in dephosphorylation of nucleoside monophosphates | Sensitive nih.gov | Confers resistance plos.org | plos.orgnih.gov |

| ADE12 | Adenylosuccinate synthetase (AdSS) | Increased HAP-induced mutagenesis mdpi.com | Significantly reduced HAP-induced mutagenesis mdpi.com | mdpi.com |

| AAH1 | Adenine aminohydrolase (detoxification) | Involved in detoxification nih.gov | Not explicitly stated in search results | nih.gov |

Characterization of DNA Repair Systems in Response to Non-Canonical Nucleotides

Table 2: Key Enzymes and Their Roles in this compound Metabolism and DNA Protection

| Enzyme/Protein | Organism | Function/Role | Impact on this compound | Source |

| ITPA (Inosine triphosphate pyrophosphatase) | Human | Hydrolyzes non-canonical purine nucleotides (e.g., ITP, dITP, this compound) | Prevents accumulation and incorporation into DNA plos.orgmedchemexpress.compatsnap.com | plos.orgmedchemexpress.compatsnap.com |

| HAM1 (Inosine triphosphate pyrophosphatase homolog) | Saccharomyces cerevisiae | Hydrolyzes this compound and other non-canonical nucleotides | Prevents HAP incorporation into DNA, reduces mutagenesis nih.govresearchgate.net | nih.govresearchgate.net |

| RdgB (dNTPase) | Escherichia coli | Preferentially degrades non-canonical DNA precursors (e.g., this compound, dXTP, dITP) | Excludes non-standard purines from DNA precursor pool, preventing incorporation nih.gov | nih.gov |

| DNA Polymerases (various) | Prokaryotic & Eukaryotic | Incorporate dNTPs into DNA during replication | Can ambiguously incorporate this compound for dATP and dGTP, leading to mutations nih.govplos.org | nih.govplos.org |

| EndoV (Endonuclease V) | Escherichia coli | Nicks modified DNA near base analogues | Initiates excision repair of this compound-modified DNA nih.gov | nih.gov |

Q & A

Basic Research Questions

Q. How do I design experiments to evaluate Transformer-based models for NLP tasks?

- Methodological Answer : Use standardized benchmarks (e.g., GLUE, SQuAD) to compare model performance. For machine translation, employ metrics like BLEU and ROUGE to quantify output quality . Ensure reproducibility by documenting hyperparameters (e.g., learning rate, batch size) and training duration. For example, the original Transformer achieved 28.4 BLEU on WMT 2014 English-German translation with 8 GPUs over 3.5 days .

Q. What is the difference between encoder-decoder architectures (e.g., Transformer) and bidirectional models (e.g., BERT)?

- Methodological Answer : The Transformer uses self-attention in both encoder and decoder for sequence transduction, ideal for tasks like translation. BERT, a bidirectional encoder, pre-trains on masked language modeling and next-sentence prediction, enabling fine-tuning for classification and QA tasks without architectural modifications .

Q. How do I formulate a research question that addresses gaps in NLP literature?

- Methodological Answer : Conduct a systematic literature review to identify understudied areas (e.g., model efficiency, low-resource language support). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions. Example: "How does increasing pre-training data diversity impact RoBERTa’s robustness in low-resource languages?" .

Advanced Research Questions

Q. How to resolve contradictions in experimental results when comparing Transformer variants?

- Methodological Answer : Perform ablation studies to isolate variables (e.g., training data size, optimizer choice). For instance, RoBERTa’s replication study revealed that BERT’s performance was underestimated due to suboptimal hyperparameters, highlighting the need for controlled comparisons . Use statistical tests (e.g., ANOVA) to validate significance.

Q. What methodologies ensure rigor in analyzing qualitative outputs from generative models?

- Methodological Answer : Apply thematic analysis with inter-rater reliability checks. For example, use critical friend validation (e.g., domain experts reviewing model-generated text) and triangulation with quantitative metrics. Document contradictory data (e.g., off-topic responses) and adjust sampling strategies .

Q. How to optimize pre-training strategies for domain-specific adaptation of language models?

- Methodological Answer : Compare masked language modeling (MLM) with dynamic masking (RoBERTa) or span corruption (T5). Use domain-specific corpora (e.g., biomedical texts) and evaluate via task-specific fine-tuning. The T5 framework’s text-to-text approach standardizes this process across tasks .

Methodological Recommendations

- For Literature Reviews : Use ChatGPT to generate draft summaries but validate citations against authoritative databases (e.g., Web of Science). Prompt example: "Identify 3 seminal papers on Transformer attention mechanisms published after 2019 with >500 citations" .

- For Data Contradictions : Implement version control for datasets and models to track changes affecting results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.